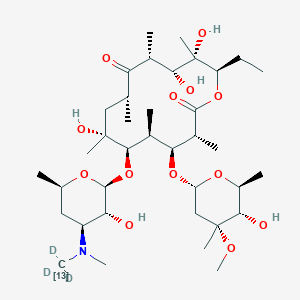
Copper(I) cyanide-13C,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(I) cyanide-13C,15N is a specialized isotopically labeled compound with the molecular formula CuC15N. It is a derivative of copper(I) cyanide, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(I) cyanide-13C,15N can be synthesized through the reaction of copper(I) salts with isotopically labeled cyanide sources. One common method involves the reaction of copper(I) chloride with potassium cyanide-13C,15N in an aqueous solution. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the copper(I) ion .
Industrial Production Methods
While the industrial production of this compound is not as widespread as its non-isotopically labeled counterpart, it follows similar principles. The process involves the careful handling of isotopically labeled precursors and maintaining stringent conditions to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(I) cyanide-13C,15N undergoes various chemical reactions, including:
Oxidation: Copper(I) cyanide can be oxidized to copper(II) cyanide under specific conditions.
Reduction: It can be reduced back to elemental copper in the presence of strong reducing agents.
Substitution: The cyanide ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace the cyanide ligand.
Major Products Formed
Oxidation: Copper(II) cyanide.
Reduction: Elemental copper.
Substitution: Various copper(I) complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Copper(I) cyanide-13C,15N is utilized in several scientific research fields:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It serves as a tracer in metabolic studies involving cyanide metabolism.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the electroplating industry and as a catalyst in organic synthesis
Wirkmechanismus
The mechanism of action of copper(I) cyanide-13C,15N involves its interaction with various molecular targets. In NMR spectroscopy, the isotopic labels (carbon-13 and nitrogen-15) provide distinct signals that help in elucidating molecular structures. In biological systems, the compound can interact with enzymes involved in cyanide metabolism, allowing researchers to track metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(I) cyanide: The non-isotopically labeled version of the compound.
Copper(II) cyanide: An oxidized form of copper(I) cyanide.
Silver(I) cyanide: A similar compound with silver instead of copper
Uniqueness
Copper(I) cyanide-13C,15N is unique due to its isotopic enrichment, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. The presence of carbon-13 and nitrogen-15 isotopes allows for detailed studies of molecular structures and dynamics that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
CCuN |
|---|---|
Molekulargewicht |
91.55 g/mol |
IUPAC-Name |
(15N)azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1,2+1; |
InChI-Schlüssel |
DOBRDRYODQBAMW-AWQJXPNKSA-N |
Isomerische SMILES |
[13C-]#[15N].[Cu+] |
Kanonische SMILES |
[C-]#N.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















